Varenclidina de Metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

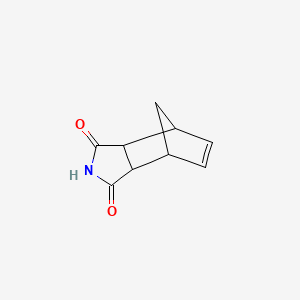

Methyl Varenicline is a derivative of Varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype, which plays a crucial role in the brain’s reward system by releasing dopamine . Methyl Varenicline retains similar pharmacological properties but with slight modifications to its chemical structure, potentially offering unique benefits in therapeutic applications.

Aplicaciones Científicas De Investigación

Methyl Varenicline has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying nicotinic acetylcholine receptor interactions.

Biology: Researchers use it to investigate the mechanisms of nicotine addiction and withdrawal.

Medicine: It is explored for its potential in treating other conditions related to the central nervous system, such as depression and anxiety.

Industry: Its derivatives are studied for use in developing new pharmaceuticals and therapeutic agents

Mecanismo De Acción

Target of Action

Methyl Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Methyl Varenicline competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Biochemical Pathways

Methyl Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4beta2* nicotinic acetylcholine receptors . The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex .

Pharmacokinetics

Methyl Varenicline exhibits linear pharmacokinetics when given as single (0.1–3 mg) or multiple-dose (1–3 mg/day) administration . Absorption is virtually complete after oral administration .

Result of Action

Methyl Varenicline significantly reduces LPS-induced COX-1, COX-2 and prostaglandin levels and ROS to an extent similar to that observed with anti-inflammatory agents . Furthermore, Methyl Varenicline significantly reduced LPS-induced cell migration through alpha7nAChR, while decreasing cell proliferation independently of nAChR .

Action Environment

The action of Methyl Varenicline can be influenced by environmental factors such as the presence of nicotine, as it competes with nicotine for binding sites . The efficacy of Methyl Varenicline can also be influenced by the individual’s metabolic rate and the presence of other substances in the body .

Análisis Bioquímico

Biochemical Properties

Methyl Varenicline is known to interact with nicotinic acetylcholine receptors, specifically as a partial agonist of the alpha4/beta2 subtype . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

In the context of cellular effects, Methyl Varenicline has been shown to have an impact on various types of cells and cellular processes. It influences cell function by modulating the activity of nicotinic acetylcholine receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methyl Varenicline involves its action as a partial agonist at certain nicotinic acetylcholine receptors . It competes with nicotine for binding sites, exerting mild agonistic activity that is much lower than nicotine . This action is thought to ease withdrawal symptoms in the context of smoking cessation .

Temporal Effects in Laboratory Settings

Studies have shown that treatment guess during a placebo-controlled laboratory study of varenicline can impact measures of craving, smoking reward, and smoking reinforcement .

Dosage Effects in Animal Models

In animal models, the effects of Methyl Varenicline can vary with different dosages

Metabolic Pathways

Methyl Varenicline undergoes minimal metabolism, with approximately 92% of the recovered drug-related entity in urine being unchanged . The metabolite profiles for circulation and urine were found to be similar for smokers and nonsmokers .

Transport and Distribution

It is known that most of the active compound is excreted by the kidneys .

Métodos De Preparación

The synthesis of Methyl Varenicline involves several steps, starting from the nitration of a precursor compound to form an intermediate, followed by reduction and cyclization reactions . The process can be summarized as follows:

Nitration: The precursor compound undergoes nitration to introduce a nitro group.

Reduction: The nitro group is reduced to an amine.

Cyclization: The amine undergoes cyclization to form the core structure of Methyl Varenicline.

Industrial production methods aim to optimize these steps to ensure high yield and purity while minimizing safety risks and costs . For instance, the use of safer reagents and conditions, as well as the avoidance of column chromatography, are some of the improvements made in industrial processes .

Análisis De Reacciones Químicas

Methyl Varenicline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.

Common reagents used in these reactions include hydrogen gas for reductions, halogenating agents like chlorine or bromine for substitutions, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Methyl Varenicline is compared with other nicotinic receptor partial agonists such as:

Cytisine: Another partial agonist used for smoking cessation, but with a different receptor binding profile.

Bupropion: An antidepressant that also aids in smoking cessation but works through different mechanisms involving dopamine and norepinephrine reuptake inhibition.

Nicotine Replacement Therapies (NRTs): These provide nicotine directly to the body, unlike Methyl Varenicline, which modulates receptor activity without delivering nicotine

Methyl Varenicline’s uniqueness lies in its ability to provide therapeutic benefits for smoking cessation with potentially fewer side effects and lower addiction potential compared to full agonists like nicotine .

Propiedades

Número CAS |

1333145-89-3 |

|---|---|

Fórmula molecular |

C₁₄H₁₅N₃ |

Peso molecular |

225.29 |

Sinónimos |

2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)

![rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B1145851.png)